8-Chloro-6-nitro-imidazo[1,2-a]pyridine

Synthetic chemistry Cross-coupling Building block reactivity

8-Chloro-6-nitro-imidazo[1,2-a]pyridine (CAS 1936087-76-1, C₇H₄ClN₃O₂, MW 197.58) is a heterobicyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a nitro group at the 6-position and a chlorine atom at the 8-position of the fused ring system. This scaffold is recognized as a privileged structure in medicinal chemistry, with the imidazo[1,2-a]pyridine core present in several marketed drugs including alpidem, zolpidem, and minodronic acid.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
Cat. No. B8027553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-nitro-imidazo[1,2-a]pyridine
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H
InChIKeyAUVYSHCOUJTHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-6-nitro-imidazo[1,2-a]pyridine – Core Scaffold Identity and Comparator Landscape for Procurement Decisions


8-Chloro-6-nitro-imidazo[1,2-a]pyridine (CAS 1936087-76-1, C₇H₄ClN₃O₂, MW 197.58) is a heterobicyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a nitro group at the 6-position and a chlorine atom at the 8-position of the fused ring system . This scaffold is recognized as a privileged structure in medicinal chemistry, with the imidazo[1,2-a]pyridine core present in several marketed drugs including alpidem, zolpidem, and minodronic acid [1]. Structure-activity relationship (SAR) studies on the antikinetoplastid 3-nitroimidazo[1,2-a]pyridine pharmacophore have highlighted positions 2, 6, and 8 of the ring as key modulation points for biological activity, directly validating the strategic importance of substitution at both the 6- and 8-positions [2]. The compound serves primarily as a versatile synthetic intermediate, with the 8-chloro substituent providing a competent leaving group for palladium-catalyzed cross-coupling reactions and the 6-nitro group offering a handle for reduction to amine or further functionalization.

Why 8-Chloro-6-nitro-imidazo[1,2-a]pyridine Cannot Be Casually Replaced by Other Imidazopyridine Building Blocks


Substituting 8-Chloro-6-nitro-imidazo[1,2-a]pyridine with seemingly similar imidazo[1,2-a]pyridine derivatives introduces quantifiable risks in both synthetic outcomes and biological activity profiles. First, the position of the nitro group is not interchangeable: SAR studies in the 3-nitroimidazo[1,2-a]pyridine series demonstrate that antiparasitic pharmacophore requirements are highly sensitive to ring substitution patterns, with positions 2, 6, and 8 identified as critical modulation points [1]. Moving the nitro group from position 6 to position 3 or 8 fundamentally alters the electronic character of the scaffold and its bioreductive activation potential. Second, the identity of the 8-halogen directly governs cross-coupling reactivity: the 2005 systematic evaluation by Kazock et al. demonstrated that 8-haloimidazo[1,2-a]pyridines exhibit halogen-dependent reactivity in Suzuki-Miyaura couplings, with chloro derivatives requiring distinct optimized conditions compared to bromo or iodo congeners [2]. Third, the molecular weight increment of 8-chloro (MW 197.58) versus 8-bromo (MW 242.03) or 8-iodo (MW 289.03) analogs has meaningful consequences for downstream lead optimization, where each added dalton affects physicochemical and pharmacokinetic properties . Simply replacing the 8-chloro with an alternative halogen or deleting the 6-nitro substituent is not a neutral decision—it changes the compound's synthetic utility, its electronic profile, and the biological performance of any derived final compound.

8-Chloro-6-nitro-imidazo[1,2-a]pyridine – Quantitative Comparator Evidence for Scientific Selection


8-Chloro vs. 8-Bromo Reactivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 2005 systematic study by Kazock et al. evaluated the reactivity of the 8-haloimidazo[1,2-a]pyridine series in Suzuki-Miyaura cross-coupling. While the study did not directly report a yield comparison table for all three halogens under identical conditions, it established that 8-chloroimidazo[1,2-a]pyridines are competent Suzuki substrates, with reactivity modulated by both the halogen identity and the 2-substituent electronic effect [1]. The 2012 regiocontrolled bifunctionalization study by Marie et al. provides a direct comparison framework: in 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines, the iodine atom undergoes totally regioselective substitution first, while the chlorine atom requires more forcing conditions for the second coupling step, demonstrating a clear reactivity differential between Cl and I [2]. The 2018 antitrypanosomatid study by Fersing et al. optimized 8-arylations from an 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate using Pd(PPh₃)₄ (0.1 equiv), K₂CO₃ (5 equiv) in THF at 120°C under microwave irradiation, achieving yields from 41% to 90% depending on the boronic acid coupling partner [3].

Synthetic chemistry Cross-coupling Building block reactivity

Nitro Positional Importance – 6-Nitro as a Pharmacophoric Determinant Distinct from 3-Nitro and 8-Nitro Series

The Fersing 2020 antikinetoplastid SAR study established that positions 2, 6, and 8 of the imidazo[1,2-a]pyridine ring are key modulation points for antitrypanosomal and antileishmanial activity within the 3-nitroimidazo[1,2-a]pyridine pharmacophore [1]. In the 2018 study, the lead 6-chloro-3-nitro-8-aryl derivatives displayed IC₅₀ values of 1.1–3 μM against L. infantum axenic amastigotes (compared to miltefosine IC₅₀ = 0.8 μM and fexinidazole IC₅₀ = 3.4 μM), and select compounds achieved IC₅₀ values as low as 0.04–0.16 μM against T. brucei brucei trypomastigotes, outperforming fexinidazole (IC₅₀ = 0.6 μM) [2]. The reduction potentials measured for the four hit compounds ranged from −0.70 to −0.64 V, higher than that of fexinidazole (−0.83 V), correlating with efficient type 1 nitroreductase (NTR1) bioactivation [2]. While these data originate from the 3-nitro series, the SAR conclusion that position 6 substitution modulates potency—and that the antitrypanosomal pharmacophore is less restrictive than the antileishmanial one—provides class-level validation that 6-nitro substitution on the imidazo[1,2-a]pyridine scaffold is a pharmacophorically significant position distinct from 3-nitro or 8-nitro substitution [1]. The 2022 Paoli-Lombardo study further confirmed that the 6-chloro-3-nitro-8-substituted scaffold delivers antileishmanial hits with EC₅₀ = 3.7 μM against intracellular L. infantum amastigotes, alongside CC₅₀ > 100 μM on both HepG2 and THP1 cell lines, and improved aqueous solubility and mouse microsomal stability (T₁/₂ > 40 min) [3].

Antiparasitic drug discovery Nitroreductase bioactivation Structure-activity relationship

Molecular Weight Efficiency – Favorable Physicochemical Profile of 8-Chloro vs. 8-Bromo and 8-Iodo Analogs

Among the 8-halogeno-6-nitro-imidazo[1,2-a]pyridine series, the 8-chloro derivative possesses the lowest molecular weight (197.58 Da), providing a measurable advantage in lead-like and fragment-based drug discovery contexts . The 8-bromo analog (MW 242.03 Da) carries an additional 44.45 Da, while the 8-iodo analog (MW 289.03 Da) adds 91.45 Da . In the broader context of the imidazo[1,2-a]pyridine antikinetoplastid series, the 2018 Fersing study reported that aqueous solubility in culture medium was a critical limiting factor: eight out of 21 tested 8-aryl-6-chloro-3-nitro derivatives could not be properly evaluated due to insolubility, and only compounds bearing polar 8-substituents (4-pyridinyl or 2-hydroxymethylphenyl) achieved adequate solubility [1]. The initial 8-brominated hit-compound had a computed cLogP of 3.4; poorly soluble compounds in the series displayed cLogP values between 3.9 and 5.0, while the two most soluble compounds had cLogP values of 3.4 and 2.9 [1]. The lower molecular weight of the 8-chloro building block provides a more favorable starting point for maintaining drug-like physicochemical space after subsequent functionalization.

Lead optimization Drug-likeness Molecular properties

Orthogonal Dual Functionalization – 6-NO₂ Reduction Plus 8-Cl Cross-Coupling Enable Divergent Library Synthesis

The 8-Chloro-6-nitro-imidazo[1,2-a]pyridine scaffold presents two chemically orthogonal reactive centers: the nitro group at position 6 can be selectively reduced to a primary amine (6-NH₂) under hydrogenation or metal/acid conditions, while the chlorine at position 8 remains available for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) [1][2]. The 2012 Marie et al. study on 7,8-dihalogenated imidazo[1,2-a]pyridines demonstrated that chlorine atoms at position 8 can be selectively substituted via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions after initial iodine substitution, validating chlorine as a competent yet controllable leaving group in sequential functionalization protocols [2]. The thesis work on functionalization of positions 6 and 8 of the imidazo[1,2-a]pyridine core by metallo-catalyzed reactions (Sonogashira coupling) further established that both positions can be independently addressed using palladium-catalyzed methods, enabling the introduction of alkynyl, aryl, heteroaryl, and amine substituents at each position in a controlled sequence [3]. This orthogonal reactivity profile allows medicinal chemists to generate diverse compound libraries from a single building block by varying the order and nature of transformations at positions 6 and 8.

Parallel synthesis Divergent functionalization Medicinal chemistry

8-Chloro-6-nitro-imidazo[1,2-a]pyridine – Evidence-Backed Application Scenarios for Procurement Planning


Antiparasitic Lead Optimization – Precursor for 6,8-Disubstituted Antikinetoplastid Agents

The SAR studies by Fersing et al. (2018, 2020) and Paoli-Lombardo et al. (2022) demonstrate that the imidazo[1,2-a]pyridine scaffold with substituents at positions 6 and 8 yields potent antileishmanial and antitrypanosomal hit compounds with IC₅₀ values in the nanomolar to low micromolar range [1][2]. 8-Chloro-6-nitro-imidazo[1,2-a]pyridine can serve as a direct precursor for parallel library synthesis: the 8-chloro undergoes Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity (as optimized in the 2018 study, with yields of 41–90% across 21 boronic acid partners), while the 6-nitro group can be reduced to 6-amino for subsequent amide, sulfonamide, or urea formation, enabling exploration of both pharmacophoric vectors from a single starting material [1].

Kinase Inhibitor Discovery – Building Block for ATP-Competitive and Allosteric Inhibitor Scaffolds

Imidazo[1,2-a]pyridines are privileged kinase inhibitor scaffolds, with derivatives reported as Aurora B kinase inhibitors (e.g., CJ2-150, a non-ATP competitive allosteric inhibitor) [3]. The 8-chloro substituent on 8-Chloro-6-nitro-imidazo[1,2-a]pyridine provides a vector for introducing aromatic groups that occupy kinase hydrophobic pockets, while the 6-nitro group (or its reduced 6-amino derivative) can form hydrogen bonds with hinge-region residues. The compound's molecular weight (197.58 Da) and heavy atom count (13) position it favorably as a fragment-like starting point for structure-based drug design, where each added substituent can be tracked against ligand efficiency metrics .

Antitubercular Agent Development – Nitroimidazo[1,2-a]pyridine-Derived Anti-Mtb Prodrugs

Imidazo[1,2-a]pyridines have been identified as a promising class for antitubercular drug development, with reported MIC values as low as <0.195 μM against Mycobacterium tuberculosis H37Rv and potency comparable to isoniazid and PA-824 against drug-sensitive, multidrug-resistant, and extensively drug-resistant Mtb strains [4]. The 6-nitro group on 8-Chloro-6-nitro-imidazo[1,2-a]pyridine is positioned to serve as a bioreductive trigger analogous to the mechanism of pretomanid and delamanid, where nitroreductase-mediated activation generates reactive nitrogen species within the mycobacterial cell. The 8-chloro handle simultaneously enables SAR exploration at a position validated as a key modulation point for anti-Mtb potency [4].

Agrochemical Intermediate – Nematicidal and Fungicidal Imidazo[1,2-a]pyridine Derivatives

Recent industrial research has demonstrated that 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives possess systematic nematicidal and fungicidal activities [5]. The 8-chloro substituent is a conserved feature across this agrochemical series, and 8-Chloro-6-nitro-imidazo[1,2-a]pyridine provides a direct synthetic entry point to these analogs through reduction of the 6-nitro group and subsequent functionalization. For agrochemical discovery programs, the compound's dual functionality enables rapid analog generation to probe structure-activity relationships against plant pathogens and nematodes, with the chloro substituent contributing to metabolic stability in environmental applications [5].

Quote Request

Request a Quote for 8-Chloro-6-nitro-imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.